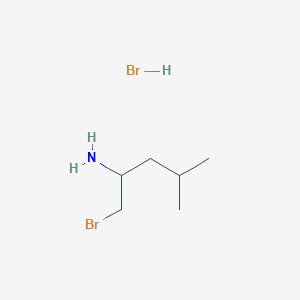
Butylamine, 1-(bromomethyl)-3-methyl-, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butylamine, 1-(bromomethyl)-3-methyl-, hydrobromide is an organic compound with the molecular formula C5H12BrN. It is a derivative of butylamine, where a bromomethyl group is attached to the third carbon of the butyl chain, and the compound is in the form of a hydrobromide salt. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butylamine, 1-(bromomethyl)-3-methyl-, hydrobromide typically involves the reaction of butylamine with bromomethyl compounds under controlled conditions. One common method is the nucleophilic substitution reaction where butylamine reacts with bromomethyl compounds in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol, and the product is isolated by crystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Butylamine, 1-(bromomethyl)-3-methyl-, hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by other nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Nucleophilic Substitution: The major products are substituted butylamines.
Oxidation: The major products are butyl aldehydes or butyric acids.
Reduction: The major product is 3-methylbutylamine.
Scientific Research Applications
Butylamine, 1-(bromomethyl)-3-methyl-, hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the preparation of pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Butylamine, 1-(bromomethyl)-3-methyl-, hydrobromide involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This interaction leads to the formation of various substituted products depending on the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Butylamine: A primary amine with the formula C4H11N.
Isobutylamine: An isomer of butylamine with a different arrangement of carbon atoms.
tert-Butylamine: Another isomer with a tertiary amine structure.
sec-Butylamine: An isomer with a secondary amine structure.
Uniqueness
Butylamine, 1-(bromomethyl)-3-methyl-, hydrobromide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable reagent in organic synthesis and a versatile compound in various scientific applications.
Properties
IUPAC Name |
1-bromo-4-methylpentan-2-amine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrN.BrH/c1-5(2)3-6(8)4-7;/h5-6H,3-4,8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJAZCWYOFHYGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CBr)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














